

Genotoxicity and carcinogenicity of 1,3-dichloro-2-propanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dichloropropanol*

Cat. No.: *B8674427*

[Get Quote](#)

An In-depth Technical Guide on the Genotoxicity and Carcinogenicity of 1,3-Dichloro-2-Propanol

Executive Summary

1,3-Dichloro-2-propanol (1,3-DCP) is a chemical intermediate and a food contaminant classified as "possibly carcinogenic to humans (Group 2B)" by the International Agency for Research on Cancer (IARC)[1]. This classification is based on sufficient evidence of carcinogenicity in experimental animals, while human data are unavailable[1]. Long-term studies in rats have demonstrated that 1,3-DCP induces tumors at multiple sites, including the liver, tongue, kidneys, and thyroid gland[2].

The genotoxic profile of 1,3-DCP is complex; it is consistently positive in a range of in vitro assays but has yielded negative results in the limited in vivo studies available[1][3]. The in vitro genotoxicity is widely attributed to its chemical or metabolic conversion to epichlorohydrin, a known genotoxic carcinogen[4][5]. Mechanistic studies suggest that 1,3-DCP's toxicity involves metabolic activation by CYP2E1, subsequent depletion of glutathione (GSH), induction of oxidative stress, and activation of apoptotic signaling pathways[1][6]. Due to the positive in vitro findings and the formation of a reactive metabolite, a genotoxic mode of action for carcinogenicity cannot be excluded[3]. This guide provides a comprehensive overview of the available data, experimental methodologies, and mechanistic pathways associated with the toxicity of 1,3-DCP.

Introduction

1,3-Dichloro-2-propanol (CAS No. 96-23-1) is a colorless liquid with an ethereal odor[1][7]. Its primary industrial application is as a chemical intermediate in the production of epichlorohydrin, which is used to manufacture glycerol, plastics, and epoxy resins[2][8]. It has also been used as a solvent and a cement for celluloid[8]. Human exposure can occur in occupational settings through inhalation and dermal contact, particularly from improperly vented storage tanks or industrial accidents[1]. A significant non-occupational source of exposure is the consumption of certain foods, such as soy sauce and other products containing acid-hydrolyzed vegetable protein (acid-HVP), where 1,3-DCP can be formed as a contaminant during processing[2][8].

Carcinogenicity

Evidence in Experimental Animals

There is sufficient evidence in experimental animals for the carcinogenicity of 1,3-dichloro-2-propanol[1]. The most definitive evidence comes from a two-year chronic toxicity and carcinogenicity study in Wistar KFM/Han rats, which were administered 1,3-DCP in their drinking water[2][4]. The study revealed a statistically significant increase in the incidence of both benign and malignant tumors in multiple organs[2].

In male and female rats, administration of 1,3-DCP led to increased incidences of hepatocellular carcinoma, tongue carcinoma, and tongue papilloma[1][2]. Additionally, male rats showed an increased incidence of renal tubule adenoma, while females exhibited an increase in thyroid follicular-cell carcinoma[1][2]. Tumors of the tongue and thyroid are particularly noteworthy as they are rare spontaneous neoplasms in these animals[1].

Data Presentation: Long-Term Carcinogenicity Study

The quantitative findings from the pivotal 2-year rat bioassay are summarized below.

Table 1: Summary of Neoplastic Lesions in Wistar Rats Administered 1,3-DCP in Drinking Water for 104 Weeks

Sex	Organ	Lesion Type	Control	Low Dose (2.1 M / 3.4 F)	Mid Dose (6.3 M / 9.6 F)	High Dose (19 M / 30 F)
Male	Liver	Hepatocellular Adenoma	1/50	1/50	4/50	11/50
		Hepatocellular Carcinoma	0/50	0/50	1/50	10/50
Kidney	Tubular Adenoma	Renal	0/50	0/50	2/50	6/50
Tongue	Cell Papilloma	Squamous	0/50	0/50	1/50	16/50
		Squamous Cell Carcinoma	0/50	0/50	0/50	9/50
Thyroid	Cell Adenoma	Follicular	0/50	0/50	3/50	2/50
		Follicular Cell Carcinoma	0/50	0/50	0/50	1/50
Female	Liver	Hepatocellular Adenoma	1/50	2/50	6/50	18/50
		Hepatocellular Carcinoma	0/50	0/50	0/50	10/50
Tongue	Squamous Cell		0/50	0/50	0/50	8/50**

Papilloma

Squamous

Cell 0/50 0/50 0/50 1/50

Carcinoma

Follicular

Thyroid Cell 1/50 1/50 0/50 2/50
Adenoma

Follicular

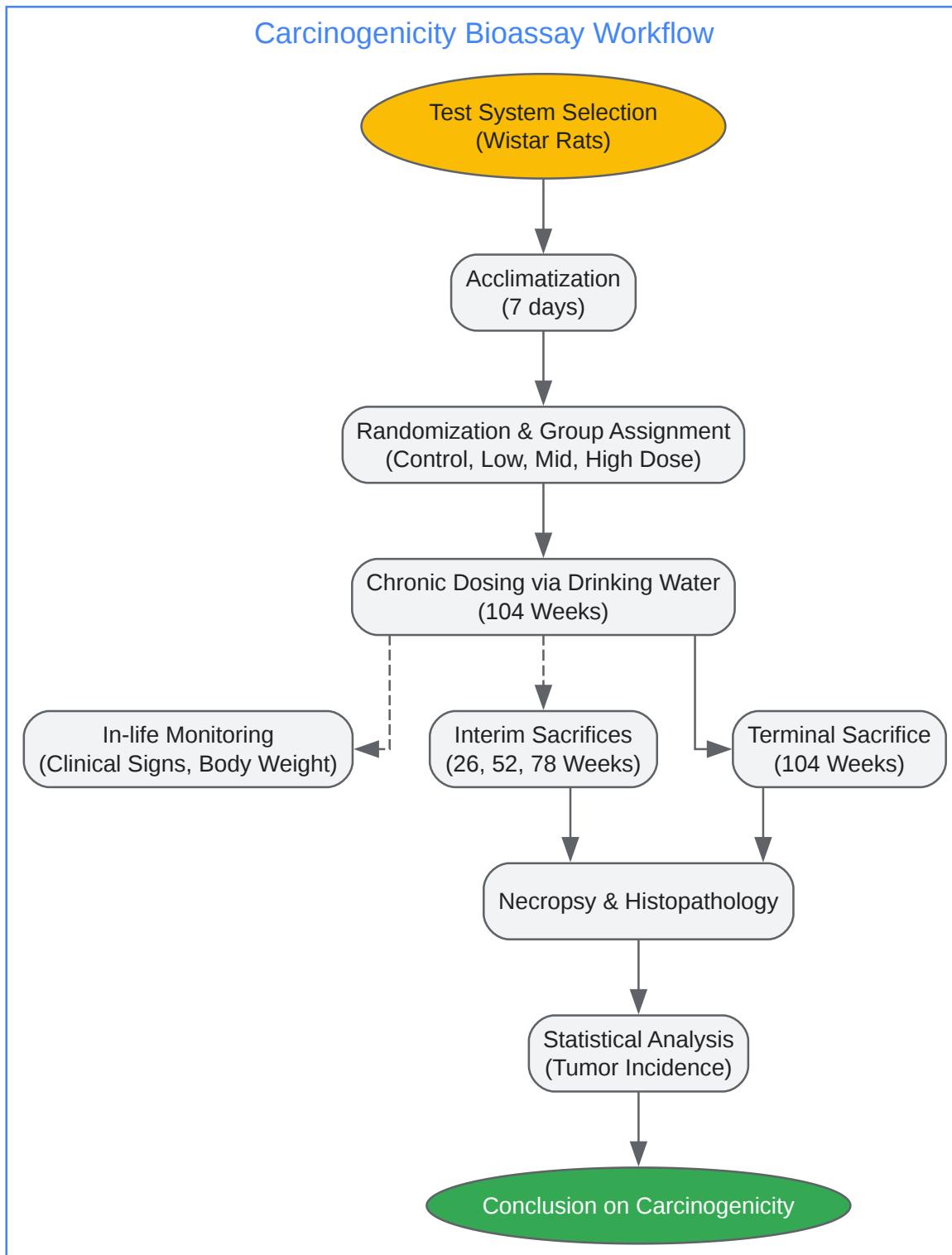
Cell 0/50 0/50 0/50 5/50

Carcinoma

Data

sourced
fromOEHHA
(2010)[2].Doses are
in mg/kg
bw/day. M
= Male, F =
Female.

p<0.05,


**p<0.001

Experimental Protocol: Rodent Carcinogenicity Bioassay

The standard protocol for a long-term carcinogenicity study, as exemplified by the key 1,3-DCP study, is detailed below.

- Test System: Wistar KFM/Han rats, typically 50 animals per sex per dose group for the carcinogenicity portion, with additional satellite groups for interim toxicity assessments[2].
- Administration: The test substance, 1,3-DCP, was administered in the drinking water for a period of 104 weeks[2].

- Dose Levels: Groups of rats received 0 (control), 27, 80, or 240 mg/L of 1,3-DCP. These concentrations corresponded to average daily doses of approximately 0, 2.1, 6.3, and 19 mg/kg body weight for males, and 0, 3.4, 9.6, and 30 mg/kg body weight for females[2].
- Observations: Animals were observed daily for clinical signs of toxicity. Body weight and water consumption were monitored regularly.
- Pathology: Interim sacrifices were conducted at 26, 52, and 78 weeks. At the end of the 104-week study, all surviving animals were euthanized. A complete necropsy was performed on all animals, and organs and tissues were preserved for histopathological examination[2].
- Data Analysis: The incidence of tumors in each dose group was compared to the control group using appropriate statistical methods to determine significance.

[Click to download full resolution via product page](#)

Workflow for the 2-year rodent carcinogenicity bioassay of 1,3-DCP.

Genotoxicity

The genotoxicity of 1,3-DCP presents a mixed profile, with clear evidence of activity in vitro but limited and largely negative evidence from in vivo assays[1]. This discrepancy is a critical factor in its overall risk assessment.

In Vitro Evidence

1,3-DCP has demonstrated genotoxic activity in a variety of in vitro systems. It induces reverse mutations in bacterial strains like *Salmonella typhimurium* (Ames test) and influences DNA repair in *Escherichia coli*[1]. In mammalian cells, it has been shown to cause sister chromatid exchange in Chinese hamster V79 cells, mutations in HeLa cells, and malignant transformation of mouse fibroblasts[1][8]. The genotoxic mechanism in vitro is believed to depend on the chemical formation of its metabolite, epichlorohydrin, which is a known mutagen[4][5].

Table 2: Summary of In Vitro Genotoxicity Assays for 1,3-DCP

Assay Type	Test System	Metabolic Activation (S9)	Result
Bacterial Reverse Mutation	<i>S. typhimurium</i> TA100, TA1535	With and Without	Positive[5]
SOS Chromotest	<i>Escherichia coli</i> PQ37	With and Without	Positive[8]
Sister Chromatid Exchange	Chinese Hamster V79 Cells	Not specified	Positive[1]
Cell Transformation	Mouse M2 Fibroblasts	Not applicable	Positive[1][8]
DNA Damage (Alkaline Elution)	Rat and Human Hepatocytes	Not applicable	Positive[9]

In Vivo Evidence

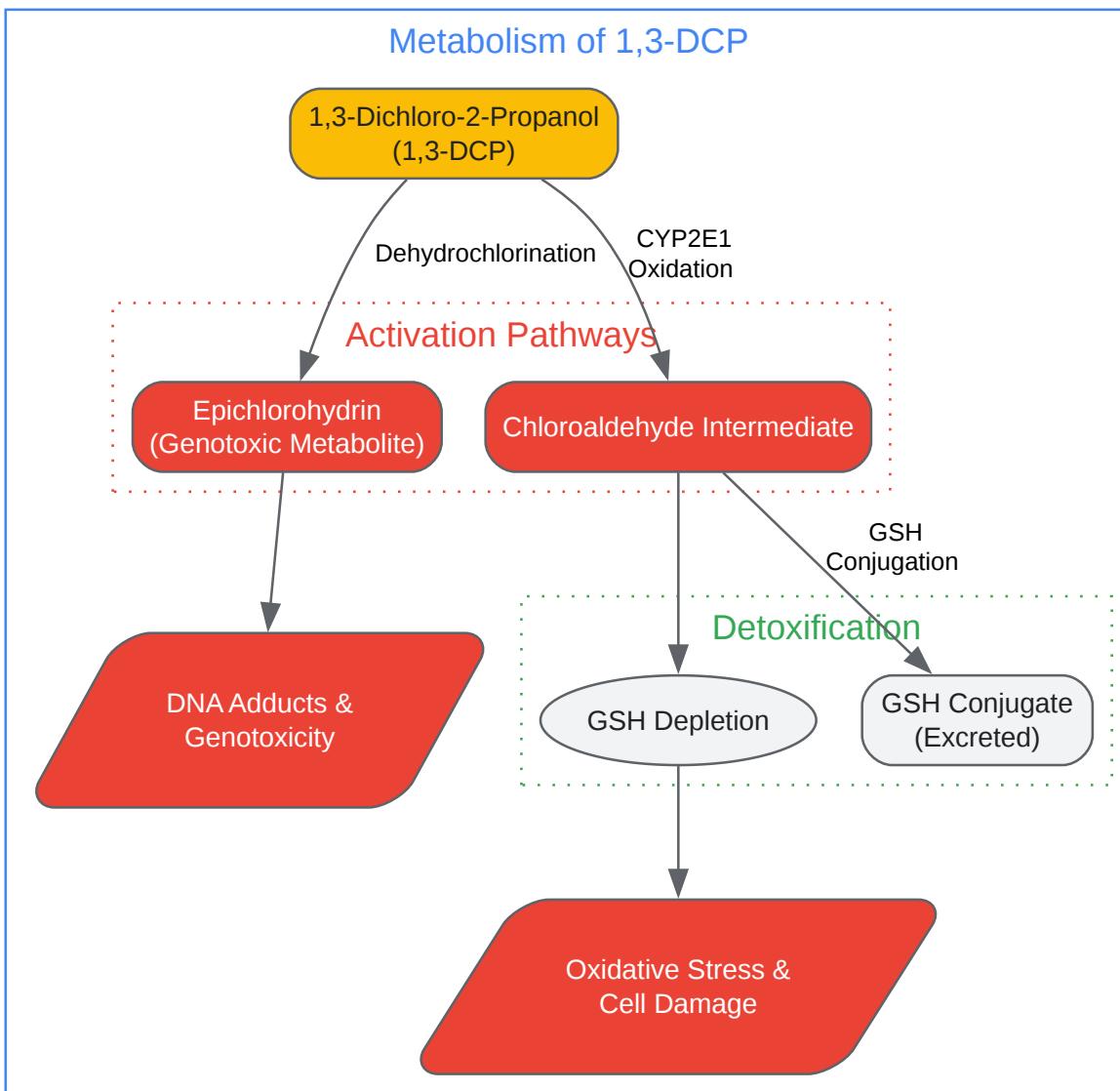
In contrast to the in vitro results, the available in vivo data for 1,3-DCP are limited and have been negative. A study on the induction of wing spots in *Drosophila melanogaster* showed no effect[1]. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) noted that while

two newer in vivo studies also yielded negative results, they had limitations, and thus a genotoxic mode of action could not be definitively ruled out[3].

Table 3: Summary of In Vivo Genotoxicity Assays for 1,3-DCP

Assay Type	Test System	Route of Administration	Result
Somatic Mutation and Recombination (Wing Spot Test)	Drosophila melanogaster	Not specified	Negative[1]
Micronucleus Test	Rodent	Not specified	Negative[5]

Experimental Protocols: Key Genotoxicity Assays

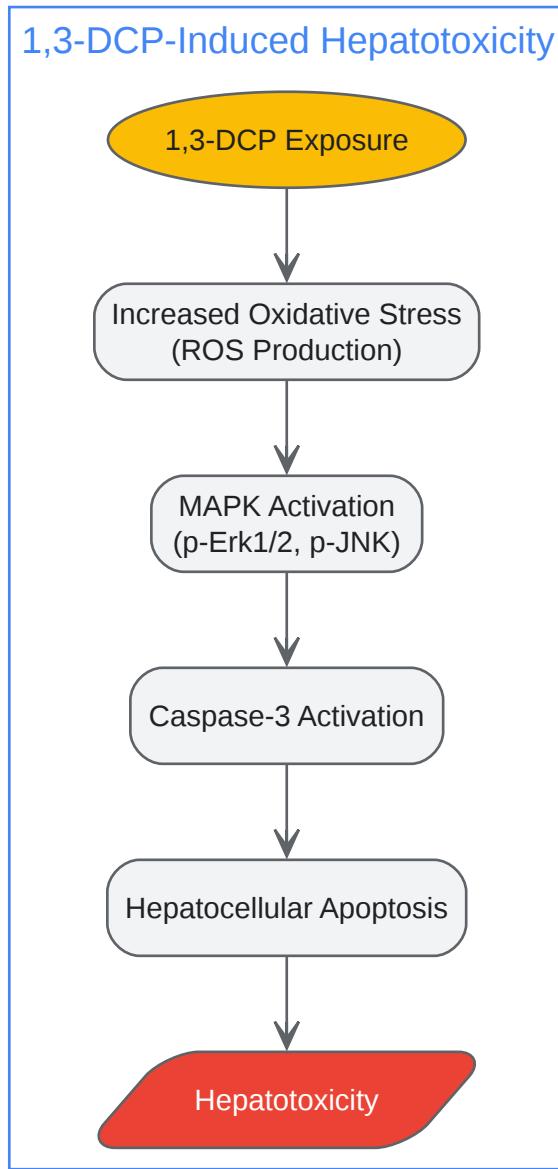

- Bacterial Reverse Mutation Assay (Ames Test):
 - Principle: This assay uses several strains of *Salmonella typhimurium* with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine). The test measures the ability of a substance to cause reverse mutations, allowing the bacteria to grow on an amino acid-deficient medium.
 - Methodology: Tester strains (e.g., TA100, TA1535) are exposed to various concentrations of 1,3-DCP on agar plates, both with and without an exogenous metabolic activation system (S9 fraction from rat liver). After incubation, the number of revertant colonies is counted. A dose-dependent increase in revertant colonies significantly above the spontaneous background level indicates a positive result[5].
- In Vivo Mammalian Erythrocyte Micronucleus Test:
 - Principle: This test detects damage to chromosomes or the mitotic apparatus in erythroblasts. Chromosome fragments or whole chromosomes that lag at anaphase are packaged into small secondary nuclei (micronuclei) in the daughter cells.
 - Methodology: Rodents are exposed to the test substance, typically via oral gavage or intraperitoneal injection, over one or more administrations. Bone marrow or peripheral

blood is collected at appropriate time points after the final treatment. The frequency of micronucleated polychromatic (immature) erythrocytes is determined by microscopic analysis. A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result[5].

Mechanisms of Toxicity and Signaling Pathways

Metabolic Activation and Detoxification

The toxicity of 1,3-DCP is closely linked to its metabolism. A key pathway involves its conversion to the highly reactive and genotoxic epoxide, epichlorohydrin[1][5]. This conversion can occur chemically under certain conditions or through metabolic processes[5]. Studies have also indicated that 1,3-DCP is metabolized by the cytochrome P450 enzyme CYP2E1 to an aldehyde intermediate[1]. This reactive intermediate can deplete cellular stores of glutathione (GSH), a critical antioxidant, leading to increased cellular damage[1][4]. The depletion of GSH hinders detoxification and enhances the toxic effects of 1,3-DCP and its metabolites[1][4].


[Click to download full resolution via product page](#)

Proposed metabolic activation and detoxification pathway of 1,3-DCP.

Oxidative Stress and Apoptosis in Hepatotoxicity

1,3-DCP is a known hepatotoxin^[1]. Studies in rats have shown that acute exposure leads to significant increases in serum aminotransferase and alkaline phosphatase levels, indicative of liver damage^[6]. The mechanism appears to involve the induction of oxidative stress. This is followed by the activation of mitogen-activated protein kinases (MAPKs), specifically p-Erk1/2 and p-JNK, which are key regulators of cellular stress responses. Activation of these pathways

ultimately leads to an increase in hepatocellular apoptosis, as evidenced by increased TUNEL and caspase-3 positive cells[6].

[Click to download full resolution via product page](#)

Signaling cascade of 1,3-DCP-induced apoptosis in hepatocytes.

Inflammatory Signaling in Neurotoxicity

In addition to hepatotoxicity, 1,3-DCP has been shown to exert neurotoxic effects. In a study using BV-2 microglia cells, 1,3-DCP induced inflammation and apoptosis. This was mediated by the generation of reactive oxygen species (ROS), which in turn stimulated the

phosphorylation of MAPKs and activated the NF-κB signaling pathway[10]. Pre-treatment with the antioxidant N-acetylcysteine (NAC) mitigated these effects, confirming the central role of ROS in this pathway[10].

Conclusion

1,3-Dichloro-2-propanol is a rodent carcinogen that induces tumors in the liver, tongue, kidney, and thyroid[1][2]. While it is a potent in vitro genotoxin, evidence for in vivo genotoxicity is lacking[1][5]. The mechanism of carcinogenicity is likely complex and may involve both genotoxic and non-genotoxic pathways. The genotoxic potential is strongly linked to its metabolic conversion to epichlorohydrin, whereas non-genotoxic effects, such as sustained oxidative stress, inflammation, and cytotoxicity, may also contribute to the tumorigenic process[1][6]. Given the positive animal carcinogenicity data and the inability to exclude a genotoxic mode of action, 1,3-DCP is considered a potential human health hazard, and exposure should be minimized.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-DICHLORO-2-PROPANOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. oehha.ca.gov [oehha.ca.gov]
- 3. WHO | JECFA [apps.who.int]
- 4. 1,3-DICHLORO-2-PROPANOL (JECFA Food Additives Series 48) [inchem.org]
- 5. benchchem.com [benchchem.com]
- 6. Time-course and molecular mechanism of hepatotoxicity induced by 1,3-dichloro-2-propanol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. oehha.ca.gov [oehha.ca.gov]

- 9. Cytotoxic and genotoxic activity of 1,3-dichloropropene in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,3-Dichloro-2-propanol evokes inflammation and apoptosis in BV-2 microglia via MAPKs and NF-κB signaling pathways mediated by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Genotoxicity and carcinogenicity of 1,3-dichloro-2-propanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8674427#genotoxicity-and-carcinogenicity-of-1-3-dichloro-2-propanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com